molecular formula C6H5FN2O2 B13329726 2-Fluoro-N-hydroxypyridine-4-carboxamide

2-Fluoro-N-hydroxypyridine-4-carboxamide

Cat. No.: B13329726
M. Wt: 156.11 g/mol
InChI Key: TYWUTLHAHCYIIF-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxypyridine-4-carboxamide is a fluorinated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-hydroxypyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine-4-carboxamide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-hydroxypyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-hydroxypyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxypyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-Fluoro-N-hydroxypyridine-4-carboxamide can be compared with other fluorinated pyridine derivatives such as:

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

The presence of both the fluorine atom and the N-hydroxy group in this compound makes it unique. This combination of functional groups can enhance its reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

2-fluoro-N-hydroxypyridine-4-carboxamide

InChI

InChI=1S/C6H5FN2O2/c7-5-3-4(1-2-8-5)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

TYWUTLHAHCYIIF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)NO)F

Origin of Product

United States

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